2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
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Overview
Description
2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-CHLOROPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemical research. This compound features a pyrimidine ring, a phenyl group, and a chlorophenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-CHLOROPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the pyrimidine derivative with a thiol compound under basic conditions.
Attachment of the Chlorophenyl Group: The final step involves the coupling of the intermediate with 4-chlorophenylacetyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-CHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced functional groups (e.g., alcohols, amines).
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a valuable tool for probing biological systems.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its ability to interact with biological targets makes it a promising molecule for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its versatility allows for a wide range of applications in various industries.
Mechanism of Action
The mechanism of action of 2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-METHOXYPHENYL)ACETAMIDE
- 2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-FLUOROPHENYL)ACETAMIDE
- 2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-BROMOPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-(4-CHLOROPHENYL)ACETAMIDE lies in its specific combination of functional groups and structural features. The presence of the chlorophenyl group, in particular, may confer unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H15ClN4O2S |
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Molecular Weight |
386.9 g/mol |
IUPAC Name |
2-(6-amino-4-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C18H15ClN4O2S/c19-12-6-8-13(9-7-12)21-17(25)11-26-18-22-16(24)10-15(20)23(18)14-4-2-1-3-5-14/h1-10H,11,20H2,(H,21,25) |
InChI Key |
YJULASCFBFZPRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=O)N=C2SCC(=O)NC3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
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